molecular formula C12H12N2S B12043162 2-(Benzylthio)-4-methylpyrimidine

2-(Benzylthio)-4-methylpyrimidine

Cat. No.: B12043162
M. Wt: 216.30 g/mol
InChI Key: YCASNGYIFYYTRA-UHFFFAOYSA-N
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Description

2-(Benzylthio)-4-methylpyrimidine: is a heterocyclic compound with a pyrimidine ring substituted with a benzylthio group at the 2-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-4-methylpyrimidine typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction of 2-chloropyrimidine with benzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylthio)-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Bases like potassium carbonate or sodium hydride in solvents like DMF or tetrahydrofuran (THF) are typical.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(Benzylthio)-4-methylpyrimidine is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and as a potential lead compound in drug discovery. Its structural features allow it to interact with various biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-4-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The benzylthio group can enhance the compound’s binding affinity and specificity, while the pyrimidine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • 2-(Benzylthio)quinoline
  • 2-(Benzylthio)benzothiazole
  • 2-(Benzylthio)benzimidazole

Comparison: 2-(Benzylthio)-4-methylpyrimidine is unique due to the presence of both a benzylthio group and a methyl group on the pyrimidine ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, 2-(Benzylthio)quinoline and 2-(Benzylthio)benzothiazole have different core structures, which can lead to variations in their chemical behavior and applications.

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-benzylsulfanyl-4-methylpyrimidine

InChI

InChI=1S/C12H12N2S/c1-10-7-8-13-12(14-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

YCASNGYIFYYTRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC=CC=C2

Origin of Product

United States

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